(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride
Description
Physicochemical Properties and Characterization
Detailed analysis of the compound reveals several important physicochemical properties that define its behavior in various chemical environments. The compound is typically supplied as a crystalline powder with a purity of approximately 95% or higher, depending on the manufacturing source. Storage recommendations indicate that the compound should be maintained at temperatures between 2-8°C in sealed containers to preserve its stability.
The compound demonstrates characteristic properties of fluorinated amines, including enhanced chemical stability and altered electronic properties compared to non-fluorinated analogs. The trifluoroethyl substituent significantly influences the basicity of the amine nitrogen, making it less nucleophilic than corresponding alkyl-substituted amines. This reduced nucleophilicity can be advantageous in certain synthetic applications where selective reactivity is desired.
Historical Context and Discovery
The development of (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride is closely linked to the broader advancement of fluorinated organic chemistry and the recognition of fluorine-containing compounds in pharmaceutical research. Trifluoroethylamine derivatives have gained particular attention following early observations that fluorinated analogs of biologically active compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties.
The synthetic methodology for preparing trifluoroethyl-containing amines has evolved significantly over the past several decades. Research has demonstrated that palladium-catalyzed coupling reactions can effectively introduce trifluoroethyl groups onto aromatic systems, providing valuable synthetic routes to fluorinated anilines and related compounds. These methodological advances have enabled the systematic exploration of trifluoroethyl-substituted amines as synthetic intermediates and potential pharmaceutical agents.
The recognition of fluorinated amines as valuable synthetic building blocks has been driven by their unique reactivity profiles and their ability to participate in specialized chemical transformations. Studies have shown that the electron-withdrawing properties of trifluoroethyl groups can significantly influence the mechanism of palladium-catalyzed coupling reactions, often requiring modified reaction conditions compared to non-fluorinated analogs. These mechanistic insights have been crucial for developing efficient synthetic protocols for accessing fluorinated amine derivatives.
The historical development of fluorinated amine chemistry has also been influenced by advances in understanding the biological properties of fluorine-containing compounds. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These observations have motivated extensive research into fluorinated analogs of known bioactive compounds and the development of novel fluorinated building blocks for pharmaceutical applications.
Motivation for Academic Research
Academic interest in (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride stems from multiple research directions that encompass synthetic methodology development, mechanistic studies, and structure-activity relationship investigations. The compound serves as an important model system for understanding the reactivity of fluorinated amines and their potential applications in organic synthesis and medicinal chemistry.
One significant area of research focuses on the use of trifluoroethyl-containing amines in formal 1,3-dipolar cycloaddition reactions. Recent studies have demonstrated that N-2,2,2-trifluoroethylisatin ketimines can participate in diastereoselective cycloaddition reactions with various dipolarophiles, leading to the formation of complex polycyclic structures with high stereochemical control. These reactions have proven particularly valuable for constructing spirocyclic oxindoles containing trifluoroethyl substituents, which are important structural motifs in pharmaceutical chemistry.
The development of metal-free synthetic protocols for trifluoroethyl amine derivatives has also attracted considerable academic attention. Research has shown that these compounds can undergo efficient cycloaddition reactions under mild conditions using organic bases as catalysts, providing access to novel heterocyclic structures with excellent diastereoselectivity. The ability to conduct such transformations without transition metal catalysts represents an important advancement in sustainable synthetic chemistry.
Mechanistic studies of reactions involving trifluoroethylamine derivatives have revealed unique features that distinguish them from their non-fluorinated counterparts. The electron-withdrawing nature of the trifluoroethyl group can significantly influence reaction pathways, often leading to different rate-determining steps and requiring modified reaction conditions. These mechanistic insights are valuable for developing predictive models for designing new synthetic transformations involving fluorinated substrates.
The exploration of structure-activity relationships in fluorinated compounds has also motivated research into trifluoroethyl-substituted amines. The systematic variation of substituents around the trifluoroethyl core provides opportunities to understand how structural modifications influence biological activity and physicochemical properties. Such studies are essential for the rational design of new pharmaceutical agents and for understanding the fundamental principles governing molecular recognition in biological systems.
Scope and Limitations of the Review
This review focuses specifically on the chemical characterization, synthetic applications, and research significance of (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride within the context of academic and industrial research. The scope encompasses fundamental physicochemical properties, synthetic methodologies for preparation and transformation, and mechanistic aspects of its chemical reactivity. The review emphasizes recent advances in fluorinated amine chemistry that are directly relevant to understanding and utilizing this specific compound.
The discussion includes detailed examination of the compound's role as a synthetic intermediate in organic chemistry, particularly in the context of developing novel synthetic methodologies and understanding reaction mechanisms. Particular attention is given to cycloaddition reactions, coupling reactions, and other transformations that demonstrate the unique reactivity characteristics imparted by the trifluoroethyl substituent.
However, this review explicitly excludes several important aspects that fall outside its defined scope. Clinical applications, therapeutic potential, and pharmacological properties are not addressed, as the focus remains on fundamental chemical research and synthetic applications. Similarly, industrial manufacturing processes, large-scale production methods, and commercial applications are beyond the scope of this academic review.
The review also does not encompass comprehensive toxicological data or environmental impact assessments, as these areas require specialized expertise and extensive regulatory considerations that are outside the scope of pure chemical research. Instead, the emphasis remains on understanding the fundamental chemical properties and reactivity patterns that make this compound valuable for academic research purposes.
Limitations of the current review include the relatively recent development of this specific compound, which means that long-term studies and comprehensive structure-activity relationship data may be limited. Additionally, the specialized nature of fluorinated amine chemistry means that direct comparisons with extensive libraries of related compounds may not always be available. The review acknowledges these limitations while providing a comprehensive overview of the available research data and its implications for future investigations.
Properties
IUPAC Name |
3-ethoxy-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3NO.ClH/c1-2-12-5-3-4-11-6-7(8,9)10;/h11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAZXQWTYAGIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Principles of Synthesis
The synthesis of (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride likely involves several key steps:
Amination Reactions : These involve the introduction of an amino group into a molecule. For compounds like 2,2,2-trifluoroethylamine, amination reactions are crucial, often involving the reaction of a halide or sulfonate with ammonia in the presence of a catalyst.
Alkylation Reactions : These are necessary for attaching the ethoxypropyl group to the amine core. Alkylation typically involves the reaction of an alkyl halide with an amine in the presence of a base.
Salt Formation : The final step involves converting the free amine into its hydrochloride salt by reaction with hydrochloric acid.
Data Table for Hypothetical Synthesis
Research Findings and Challenges
While the synthesis of (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride is theoretically feasible using the steps outlined, several challenges remain:
- Specific Conditions : The exact conditions for each step, including temperatures, pressures, and catalysts, need to be optimized for high yields and purity.
- By-Product Formation : Care must be taken to minimize the formation of unwanted by-products, which can complicate purification.
- Scalability : The method must be scalable for industrial applications, which requires further research into batch processing and cost-effectiveness.
Scientific Research Applications
Medicinal Chemistry
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride is utilized in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.
- Cannabinoid Receptor Research : The compound is involved in synthesizing analogs that show affinity for CB1 and CB2 cannabinoid receptors, which are crucial in pain management and neurological disorders .
Analytical Chemistry
The compound serves as a derivatizing agent in analytical techniques, improving the detection of various substances.
- Derivatization of Carboxylic Acids : It has been employed in the derivatization of aqueous carboxylic acids to form 2,2,2-trifluoroethylamide derivatives. This method enhances sensitivity and specificity in detection methods such as gas chromatography and mass spectrometry .
- Determination of Pharmaceuticals : The compound has been used in methods for determining the concentration of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen through headspace sampling techniques .
Environmental Chemistry
The compound's ability to form stable derivatives makes it valuable in environmental monitoring.
- Detection of Pollutants : It is utilized in the analysis of volatile organic compounds (VOCs) and other pollutants in water samples, aiding in environmental assessments and regulatory compliance .
Case Studies
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride depends on its interaction with molecular targets. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of compounds, potentially affecting their bioavailability and interaction with biological targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Amine Hydrochlorides
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogues:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine HCl | 1171876-76-8 | C₇H₁₅ClF₃NO | 221.65 | 3-ethoxypropyl, trifluoroethyl |
| (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine HCl | Not provided | C₆H₁₀ClF₃N | ~189.45 | Cyclopropylmethyl, trifluoroethyl |
| Bis(2,2,2-trifluoroethyl)amine HCl | 1193387-30-2 | C₄H₆ClF₆N | 217.54 | Two trifluoroethyl groups |
| (2-Chloroethyl)(3-chloropropyl)amine HCl | 1092978-87-4 | C₅H₁₂Cl₃N | ~193.35 | 2-chloroethyl, 3-chloropropyl |
Key Observations:
Substituent Effects on Molecular Weight :
- The 3-ethoxypropyl group in the target compound contributes to its higher molecular weight (221.65 g/mol) compared to analogues with smaller substituents (e.g., cyclopropylmethyl in ) .
- Bis(2,2,2-trifluoroethyl)amine HCl (217.54 g/mol) has a lower molecular weight due to the absence of the ethoxypropyl chain but retains dual trifluoroethyl groups .
The 3-ethoxypropyl group provides moderate hydrophilicity via its ether oxygen, contrasting with the lipophilic cyclopropylmethyl group in . Bis(trifluoroethyl) substitution () maximizes fluorination, likely reducing solubility in polar solvents compared to the target compound .
Reactivity and Functional Group Diversity :
Research and Application Context
Pharmaceutical Relevance :
- The target compound’s ethoxy group may improve membrane permeability in drug candidates, balancing hydrophilicity and lipophilicity. This contrasts with bis(trifluoroethyl)amine HCl, which could be more suited for fluorinated prodrugs .
- Deuterated analogues () are critical in metabolic studies but differ fundamentally in isotopic labeling rather than chemical properties .
Synthetic Utility :
- Chloro-substituted amines () serve as intermediates in alkylation or cross-coupling reactions, while the target compound’s ether linkage may be utilized in etherification or as a protecting group .
Biological Activity
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure combines an ethoxypropyl group with a trifluoroethylamine moiety, which may confer specific biological activities. This article aims to explore the biological activity of this compound, reviewing relevant studies and findings.
Chemical Structure
The molecular formula of (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride can be represented as follows:
- Molecular Formula : CHClFN
- Molecular Weight : 215.64 g/mol
The biological activity of (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride is believed to stem from its ability to interact with various biological targets. The trifluoroethyl group enhances lipophilicity and may influence receptor binding affinity. The ethoxypropyl moiety potentially allows for hydrogen bonding interactions with active sites on enzymes or receptors.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as enzyme inhibitors. For instance, the trifluoroethylamine group has been associated with inhibitory effects on certain enzymes involved in neurotransmitter metabolism. This suggests that (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride may exhibit similar properties.
Receptor Binding
The compound may also function as a ligand for various receptors. Studies on analogs have shown that modifications in the amine structure can lead to changes in receptor selectivity and potency. The presence of the trifluoroethyl group could enhance binding affinity to specific receptors involved in neurological pathways.
Case Studies
-
Dopamine Receptor Interaction :
A study compared the activity of N-trifluoroethyldopamine analogs against dopamine receptors. While these compounds produced relaxant effects in isolated arteries, they showed no selectivity for dopamine receptors . This suggests that similar compounds might interact non-selectively with multiple receptor types. -
Adenylate Cyclase Activation :
Research involving N-ethyl and N-trifluoroethyldopamine demonstrated that both compounds stimulated adenylate cyclase activity in a dose-dependent manner . This finding highlights the potential for (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride to influence signaling pathways through cyclic AMP modulation.
Comparative Analysis
To better understand the potential biological activity of (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-ethyl-2-(3,4-dihydroxyphenyl)ethylamine | Dopamine receptor agonist | Exhibited relaxant effects on vascular tissues |
| N-trifluoroethyldopamine | Weak dopamine receptor activity | Non-selective interaction observed |
| 1-methyl-N-(propan-2-yl)-1H-pyrrolo[1,2-a]pyrazine-6-carboxamide | Glycine transporter 1 inhibitor | Potential therapeutic implications for CNS disorders |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride, and how can purity be optimized?
- Answer : The compound is synthesized via nucleophilic substitution between 3-(dimethylamino)propyl chloride hydrochloride and 2,2,2-trifluoroethylamine derivatives. Key steps include:
- Amine formation : Reacting trifluoroethylamine precursors with halogenated intermediates under controlled pH (7–9) to minimize side reactions .
- Salt formation : Hydrochloride salt precipitation using HCl gas in anhydrous ether, followed by recrystallization in ethanol/water mixtures to achieve >98% purity .
- Purity validation : Use HPLC with UV detection (λ = 254 nm) and C18 columns, comparing retention times against reference standards .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be prioritized?
- Answer :
- NMR :
- ¹H NMR : Look for ethoxypropyl signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and trifluoroethylamine protons (δ 3.0–3.2 ppm for NCH₂CF₃) .
- ¹⁹F NMR : A singlet near δ -70 ppm confirms the trifluoroethyl group .
- FT-IR : Stretching vibrations at 1250–1100 cm⁻¹ (C-F) and 2500–2700 cm⁻¹ (NH⁺ in hydrochloride) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 248.1 (base peak) and fragments at m/z 163 (loss of ethoxypropyl) .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoroethyl group influence the compound’s reactivity and binding affinity in neuroleptic applications?
- Answer : The CF₃ group induces:
- Electron-withdrawing effects : Reduces amine basicity (pKa ~7.5 vs. ~9.5 for non-fluorinated analogs), enhancing blood-brain barrier permeability .
- Hydrophobic interactions : The CF₃ group increases lipophilicity (logP ~1.8), promoting receptor binding via van der Waals forces. Computational docking (e.g., AutoDock Vina) shows enhanced affinity for dopamine D₂ receptors (ΔG = -9.2 kcal/mol) compared to non-fluorinated analogs .
- Conformational rigidity : Restricted rotation of the trifluoroethyl moiety stabilizes bioactive conformations, as evidenced by X-ray crystallography .
Q. How should researchers resolve contradictions in solubility data reported for this compound across different solvents?
- Answer : Discrepancies arise from polymorphic forms and counterion effects. Methodological recommendations:
- Solubility profiling : Use dynamic light scattering (DLS) to detect aggregates in aqueous solutions. For organic solvents (e.g., DMSO), pre-saturate with dry molecular sieves to exclude water interference .
- Polymorph screening : Perform differential scanning calorimetry (DSC) to identify transitions (e.g., melt points at 145–150°C for Form I vs. 130–135°C for Form II) .
- Counterion exchange : Compare hydrochloride vs. free base solubility in acetonitrile/water mixtures (e.g., 20% increase in HCl salt solubility at pH 4.5) .
Q. What strategies mitigate degradation during long-term stability studies of this compound?
- Answer : Degradation pathways include hydrolysis (ethoxypropyl cleavage) and Hofmann elimination (amine degradation). Mitigation approaches:
- Storage conditions : Use amber vials under argon at -20°C; avoid temperatures >25°C to prevent thermal decomposition .
- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit oxidation .
- Analytical monitoring : Employ stability-indicating UPLC methods with charged aerosol detection (CAD) to quantify degradation products (e.g., 3-ethoxypropanol at Rₜ 2.8 min) .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?
- Answer :
- QSAR models : Use Gaussian-based DFT calculations to predict logD (e.g., replacing ethoxypropyl with cyclopropoxy increases logD by 0.3 units) .
- Metabolism prediction : CYP450 isoform screening (e.g., CYP3A4-mediated N-dealkylation) identifies metabolically labile sites. Introduce fluorine or methyl groups at α-positions to block oxidation .
- Free-energy perturbation (FEP) : Simulate binding to serotonin receptors (5-HT₂A) to prioritize analogs with ΔΔG < -1.5 kcal/mol .
Methodological Notes
- Contradiction Analysis : Always cross-validate spectral data (e.g., ¹H NMR vs. HRMS) and contextualize results with batch-specific impurity profiles (e.g., residual solvents detected via GC-MS) .
- Safety Protocols : Use gloveboxes for amine handling (due to hygroscopicity) and neutralize waste with 10% NaOH before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
